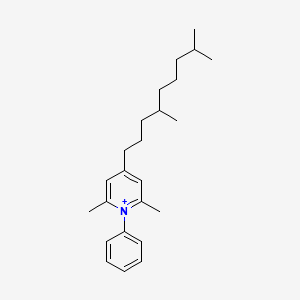
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is a chemical compound that belongs to the class of telluronium salts These compounds are characterized by the presence of a tellurium atom bonded to organic groups and a halide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide typically involves the reaction of tellurium compounds with organic halides. One common method is the reaction of tellurium tetrachloride with 2-methylpropyl and 2-propenyl halides in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired telluronium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states or to elemental tellurium.
Substitution: The bromide ion can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce elemental tellurium. Substitution reactions result in the formation of new telluronium salts with different anions.
科学研究应用
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
作用机制
The mechanism of action of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
- Telluronium, bis(2-methylpropyl)-2-propenyl-, chloride
- Telluronium, bis(2-methylpropyl)-2-propenyl-, iodide
- Telluronium, bis(2-methylpropyl)-2-propenyl-, fluoride
Uniqueness
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is unique due to its specific combination of organic groups and the bromide ion. This combination imparts distinct chemical properties, such as reactivity and stability, which may differ from other telluronium salts with different halide ions. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
属性
CAS 编号 |
132356-17-3 |
|---|---|
分子式 |
C11H23BrTe |
分子量 |
362.8 g/mol |
IUPAC 名称 |
bis(2-methylpropyl)-prop-2-enyltellanium;bromide |
InChI |
InChI=1S/C11H23Te.BrH/c1-6-7-12(8-10(2)3)9-11(4)5;/h6,10-11H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
InChI 键 |
VVCMIDRQJCMYAW-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C[Te+](CC=C)CC(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
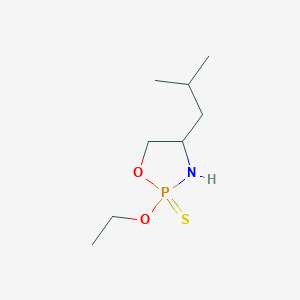
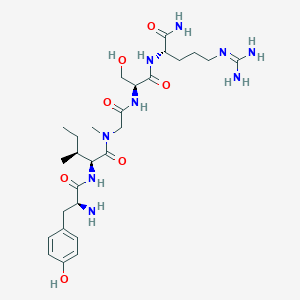
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
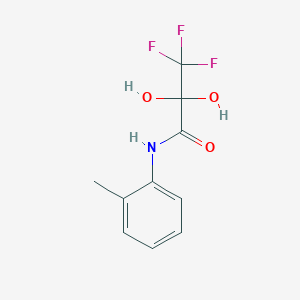
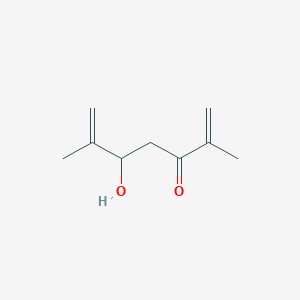

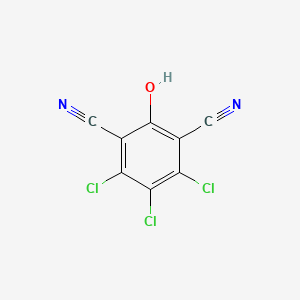
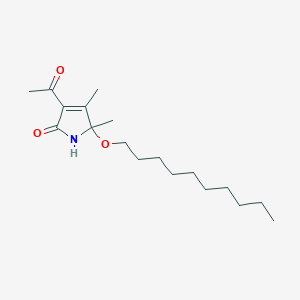
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
